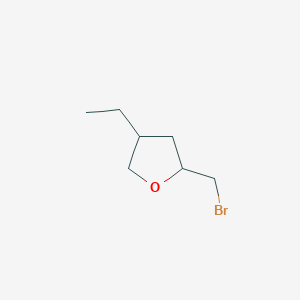![molecular formula C6H12N4O2S B13187478 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide typically involves the use of “click” chemistry, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high purity and yield. The use of aqueous medium and environmentally benign solvents is often preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the sulfonamide group.
Substitution: The triazole ring can participate in various substitution reactions, often facilitated by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide is studied for its potential as an enzyme inhibitor. It has shown moderate inhibition potential against carbonic anhydrase-II, an enzyme involved in various physiological processes .
Medicine: The compound’s potential as a pharmaceutical agent is being explored. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry: In industrial applications, the compound is used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. The triazole ring plays a crucial role in this binding process, often forming hydrogen bonds and other interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: A basic triazole compound without additional functional groups.
1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanesulfonamide: A similar compound with a different triazole ring structure.
1-phenyl-N-[2-(propan-2-yl)phenyl]methanesulfonamide: Another sulfonamide derivative with a phenyl group.
Uniqueness: The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide lies in its specific triazole ring structure and the presence of the sulfonamide group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C6H12N4O2S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
(1-propan-2-yltriazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H12N4O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3,(H2,7,11,12) |
Clé InChI |
VCMYOFKIGLHVPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=N1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
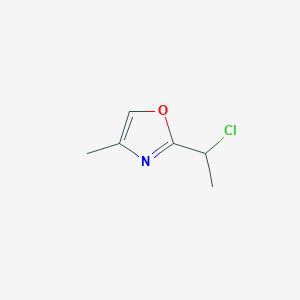
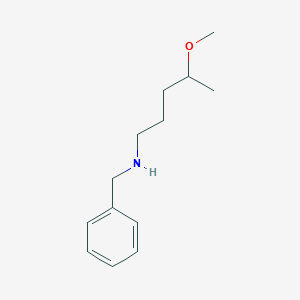
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
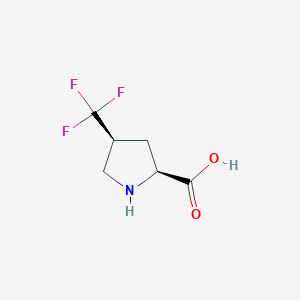
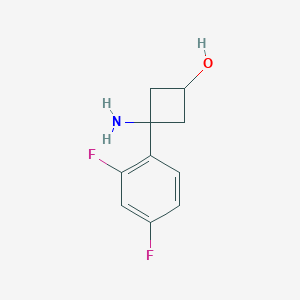
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)

![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)

